molecular formula C7H17NO B1295177 2-Methyl-1-(propan-2-ylamino)propan-2-ol CAS No. 85771-09-1

2-Methyl-1-(propan-2-ylamino)propan-2-ol

Cat. No.: B1295177
CAS No.: 85771-09-1
M. Wt: 131.22 g/mol
InChI Key: SYZDMLOUOSPLHO-UHFFFAOYSA-N
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Description

2-Methyl-1-(propan-2-ylamino)propan-2-ol is an organic compound with the molecular formula C₇H₁₇NO It is a tertiary amine and alcohol, characterized by its unique structure which includes both an isopropylamino group and a hydroxyl group attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(propan-2-ylamino)propan-2-ol typically involves the reaction of acetone with isopropylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The reaction conditions are optimized to maintain a balance between reaction rate and product purity, often involving controlled temperatures and pressures.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.

    Reduction: The compound can be reduced further to form secondary or primary amines, although this is less common.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used to facilitate nucleophilic substitution.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

2-Methyl-1-(propan-2-ylamino)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(propan-2-ylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

    1-Amino-2-methyl-2-propanol: This compound shares a similar structure but lacks the isopropyl group.

    2-Methyl-2-(propan-2-ylamino)propan-1-ol: Similar in structure but with different positioning of functional groups.

    2-Methyl-1-(piperidin-4-yl)propan-2-ol: Contains a piperidine ring instead of an isopropyl group.

Properties

IUPAC Name

2-methyl-1-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(2)8-5-7(3,4)9/h6,8-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZDMLOUOSPLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80235075
Record name NSC 128243
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85771-09-1
Record name 1-Isopropylamino-2-methyl-2-propanol
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Record name 85771-09-1
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Record name NSC 128243
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Record name 1-Isopropylamino-2-methyl-2-propanol
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Record name 1-ISOPROPYLAMINO-2-METHYL-2-PROPANOL
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Synthesis routes and methods

Procedure details

Isopropylamine was reacted with 1,2-epoxy-2-methylpropane according to Method B5b to give N-isopropyl-N-(2,2-dimethyl-2-hydroxyethyl)amine. N-Isopropyl-N-(2,2-dimethyl-2-hydroxyethyl)amine was reacted with SOCl2 followed by 2-methyl-4-nitrophenyl isothiocyanate according to Method C2f to afford 2-(2-methyl-4-nitrophenylimino)-3-isopropyl-5,5-dimethyl-1,3-thiazolidine.
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